4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a phenylpyrimidine moiety, and a benzamide core, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Mode of Action
The exact mode of action would depend on the specific target. The compound could potentially form bonds with the target molecule, altering its structure or function. The dimethylamino group could participate in protonation-deprotonation reactions , which might be involved in the compound’s interaction with its target.
Action Environment
Environmental factors, such as temperature, can influence the action of the compound. For example, the degree of protonation of the dimethylamino group has been found to be temperature-sensitive , which could affect the compound’s interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyrimidine core in the presence of a palladium catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the pyrimidine core.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between the amine group on the pyrimidine core and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium iodide in acetone, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A related compound with similar nucleophilic properties, commonly used as a catalyst in organic synthesis.
6-phenylpyrimidine: Shares the pyrimidine core and phenyl group, used in the synthesis of pharmaceuticals.
Benzamide: The core structure present in many bioactive compounds, including pharmaceuticals and agrochemicals.
Uniqueness
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)18-10-8-16(9-11-18)20(25)21-13-17-12-19(23-14-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNVNDDURZCYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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